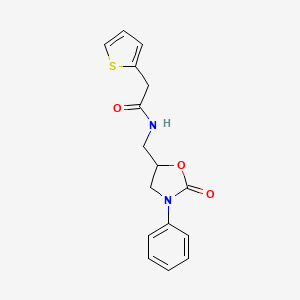

![molecular formula C18H14ClF3N2O2S2 B2718348 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide CAS No. 861208-58-4](/img/structure/B2718348.png)

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

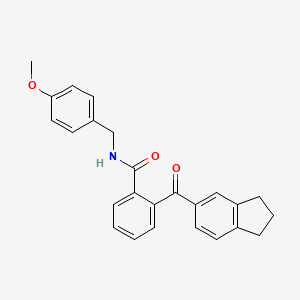

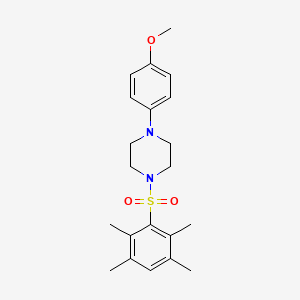

The compound “5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . This compound is likely to be used in the pharmaceutical or agrochemical industries .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl and chloro groups, and the attachment of the ethyl and phenyl groups . The exact synthesis process would depend on the specific requirements of the final product, such as its desired physical and chemical properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a planar, aromatic ring. The trifluoromethyl and chloro substituents on the pyridine ring add to the complexity of the molecule . The spatial configuration of the carbon atoms connected to the pyridine ring plays an important role in the properties of the compound .Chemical Reactions Analysis

This compound, like other trifluoromethylpyridines, is likely to undergo a variety of chemical reactions. These could include reactions with nucleophiles, electrophiles, or radicals, depending on the conditions . The presence of the trifluoromethyl group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability . The melting point of a similar compound is reported to be between 215-219 °C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The compound and its derivatives have been explored for their catalytic properties. In a study on base-free transfer hydrogenation, N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, which share structural similarity with the compound , were synthesized and characterized. These compounds, including 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, were used as precatalysts in transfer hydrogenation of various ketones, demonstrating the potential utility of these compounds in catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the compound have been synthesized for potential therapeutic applications. For instance, a study synthesized novel celecoxib derivatives, including those structurally related to the compound, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the versatility of such compounds in drug discovery (Küçükgüzel et al., 2013).

Anticancer Activity

Another significant application is in the field of cancer research. Pyridinesulfonamide, a fragment structurally related to the compound, has been used in the synthesis of enantiomers with potential antitumor activity. These compounds were investigated for their effects on PI3Kα kinase, an enzyme implicated in cancer, demonstrating the compound's relevance in anticancer research (Zhou et al., 2015).

Bioorganic Chemistry

In bioorganic chemistry, pyrrolidinone-based chlorinated benzenesulfonamide derivatives, which are structurally related, have been synthesized and studied for their binding affinity against human carbonic anhydrases. These compounds have shown potential for the development of selective inhibitors for specific carbonic anhydrase isozymes, highlighting the broader applications of such compounds in bioorganic chemistry (Balandis et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-N-phenylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c19-15-10-12(18(20,21)22)11-23-16(15)8-6-14-7-9-17(27-14)28(25,26)24-13-4-2-1-3-5-13/h1-5,7,9-11,24H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPUXDBNFKMCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)CCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)

![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)